![molecular formula C23H19FN2O3S2 B2680914 N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 922856-00-6](/img/structure/B2680914.png)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C23H19FN2O3S2 and its molecular weight is 454.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound features a complex structure with multiple functional groups, including a benzo[d]thiazole moiety and a sulfonamide group. The general synthetic route involves several key steps:
- Formation of the benzo[d]thiazole moiety : This is achieved through cyclization reactions involving 2-aminothiophenols and appropriate aldehydes.
- Attachment of the phenyl group : Nucleophilic aromatic substitution is used to introduce the phenyl group.
- Introduction of the sulfonyl group : This is typically done using sulfonyl chlorides.
- Formation of the butanamide moiety : The final step involves reacting the intermediate with an amine to yield the desired butanamide .
The biological activity of this compound has been studied in various contexts, particularly focusing on its interactions with specific biological targets:
- Acetylcholinesterase Inhibition : Compounds with similar structures have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for potential Alzheimer's disease therapies. For instance, derivatives containing thiazole rings demonstrated IC50 values as low as 2.7 µM for AChE inhibition .
- Dual Inhibition of sEH and FAAH : Research indicates that benzothiazole derivatives can act as dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are relevant targets for pain management. Such dual inhibitors may offer therapeutic advantages over traditional single-target drugs .
Case Studies
- Alzheimer's Disease Research :
-
Pain Management Studies :
- Another study focused on the synthesis of benzothiazole derivatives aimed at inhibiting both sEH and FAAH. These compounds were tested in animal models, showing significant antinociceptive effects, which could lead to new pain relief medications without the side effects associated with multi-drug regimens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of electron-withdrawing groups (like fluorine) enhances biological activity by increasing the compound's lipophilicity and stability.
- Variations in the length and branching of side chains can significantly alter potency and selectivity towards biological targets .
Summary of Biological Activities
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have indicated that compounds featuring the benzo[d]thiazole moiety exhibit significant anticancer properties. For instance, derivatives of benzo[d]thiazole have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. The presence of substituents such as sulfonyl groups enhances their cytotoxicity against various cancer cell lines, indicating a promising direction for developing new anticancer agents .
Antiviral Properties
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide and its derivatives have shown inhibitory activity against viruses such as the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). In vitro studies demonstrated that certain derivatives could inhibit viral replication effectively, suggesting potential for antiviral drug development .
Anticonvulsant Effects
Compounds similar to this compound have been evaluated for their anticonvulsant properties. Research indicates that these compounds can modulate neurotransmitter levels and exhibit neuroprotective effects, making them candidates for treating epilepsy and other seizure disorders .
Antimicrobial Activity
The antimicrobial properties of benzo[d]thiazole derivatives have also been explored, with findings suggesting that they possess moderate to good activity against various bacterial strains. This opens avenues for developing new antimicrobial agents targeting resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzo[d]thiazole core and the sulfonamide group can significantly influence biological activity:
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increases potency against cancer cells |
Variation in alkyl chain length | Alters anticonvulsant efficacy |
Substitution on the phenyl ring | Enhances antiviral activity against MERS-CoV |
Case Study 1: Anticancer Evaluation
A study investigated a series of benzo[d]thiazole derivatives, including this compound, which demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells through mitochondrial pathways .
Case Study 2: Antiviral Screening
In a screening for antiviral agents against MERS-CoV, several derivatives were synthesized and tested. One derivative exhibited a half-maximal inhibitory concentration (IC50) of 0.09 µM, indicating strong potential as a lead compound for further development into antiviral therapies .
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S2/c24-17-9-13-19(14-10-17)31(28,29)15-3-6-22(27)25-18-11-7-16(8-12-18)23-26-20-4-1-2-5-21(20)30-23/h1-2,4-5,7-14H,3,6,15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPSSMLSMXHJRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.